An In-depth Technical Guide to the Synthesis and Characterization of Tributylstannyltrimethylsilane
An In-depth Technical Guide to the Synthesis and Characterization of Tributylstannyltrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of tributylstannyltrimethylsilane, a versatile organometallic reagent. The document details a reliable synthetic protocol and outlines the key analytical techniques employed for its structural elucidation and purity assessment. All quantitative data is presented in clear, tabular format, and experimental workflows are visualized to enhance understanding.
Introduction
Tributylstannyltrimethylsilane, with the chemical formula (CH₃)₃SiSn(C₄H₉)₃, is an organometallic compound that incorporates both silicon and tin atoms. This unique structure imparts valuable properties, making it a useful reagent in organic synthesis, particularly in reactions involving the formation of carbon-carbon and carbon-heteroatom bonds. Its utility stems from the polarized silicon-tin bond, which can be selectively cleaved to generate either a silyl or a stannyl nucleophile or electrophile, depending on the reaction conditions. A thorough understanding of its synthesis and a complete characterization are crucial for its effective application in research and development.
Synthesis of Tributylstannyltrimethylsilane
The most common and effective method for the synthesis of tributylstannyltrimethylsilane involves the reaction of a tributylstannyl anion with a trimethylsilyl halide. A plausible and frequently employed route is the in situ generation of tributyltin lithium from tributyltin chloride and lithium metal, which then reacts with trimethylsilyl chloride.
Experimental Protocol
Materials:
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Tributyltin chloride ((C₄H₉)₃SnCl)
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Lithium metal, fine shavings or wire
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Trimethylsilyl chloride ((CH₃)₃SiCl)
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Anhydrous tetrahydrofuran (THF)
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Anhydrous hexane
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Saturated aqueous ammonium chloride solution (NH₄Cl)
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Anhydrous magnesium sulfate (MgSO₄)
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Argon or Nitrogen gas (for inert atmosphere)
Procedure:
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Preparation of Tributyltin Lithium: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a positive pressure of inert gas (Argon or Nitrogen) is charged with lithium metal. Anhydrous tetrahydrofuran (THF) is added to the flask. The suspension is cooled in an ice bath. A solution of tributyltin chloride in anhydrous THF is added dropwise to the stirred lithium suspension. After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure the complete formation of tributyltin lithium. The formation of a dark-colored solution is indicative of the formation of the organolithium reagent.
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Reaction with Trimethylsilyl Chloride: The freshly prepared solution of tributyltin lithium is cooled to 0 °C. A solution of trimethylsilyl chloride in anhydrous THF is then added dropwise to the stirred solution. After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for an additional period to ensure the completion of the reaction.
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Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with hexane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by fractional distillation under reduced pressure to yield pure tributylstannyltrimethylsilane as a colorless liquid.
Characterization
A comprehensive characterization of tributylstannyltrimethylsilane is essential to confirm its identity and purity. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₃₆SiSn |
| Molecular Weight | 363.24 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 102-103 °C at 0.5 mmHg[1][2] |
| Density | 1.04 g/mL at 25 °C[1][2] |
| Refractive Index (n²⁰/D) | 1.488[1][2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of tributylstannyltrimethylsilane, providing detailed information about the hydrogen, carbon, silicon, and tin environments.
The ¹H NMR spectrum provides information on the different types of protons and their neighboring atoms.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~0.1 | Singlet | 9H | (CH₃)₃Si- |
| ~0.9 | Multiplet | 15H | -(CH₂)₃CH₃ of Butyl groups |
| ~1.3 | Multiplet | 12H | -CH₂CH₂ CH₂CH₃ of Butyl groups |
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
| Chemical Shift (δ, ppm) | Assignment |
| ~1.0 | (CH₃)₃Si- |
| ~10.0 | Sn-C H₂- |
| ~13.7 | -CH₂CH₂CH₂C H₃ |
| ~27.5 | -CH₂C H₂CH₃ |
| ~29.3 | -CH₂CH₂C H₂CH₃ |
The ²⁹Si NMR spectrum provides a direct observation of the silicon nucleus. For trimethylsilyl groups attached to other atoms, the chemical shift is informative.
| Chemical Shift (δ, ppm) | Assignment |
| -5 to -15 | (CH₃)₃Si -Sn |
Note: The exact chemical shift can be influenced by the solvent and concentration.
The ¹¹⁹Sn NMR spectrum is highly sensitive to the coordination environment of the tin atom.
| Chemical Shift (δ, ppm) | Assignment |
| -50 to -70 | (C₄H₉)₃Sn -Si |
Note: The chemical shift is referenced to tetramethyltin (SnMe₄) at 0 ppm. The exact value can vary with solvent and temperature.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2955 - 2850 | Strong | C-H stretching (alkyl groups) |
| 1465 | Medium | C-H bending (CH₂ and CH₃) |
| 1245 | Strong | Si-CH₃ symmetric deformation |
| 835 | Strong | Si-CH₃ rocking and Si-C stretching |
| ~700 | Medium | Sn-C stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule upon ionization.
| m/z | Relative Abundance | Assignment |
| 364 | Low | [M]⁺ (Molecular ion, corresponding to the most abundant tin isotope) |
| 307 | High | [M - C₄H₉]⁺ (Loss of a butyl group) |
| 291 | Medium | [(C₄H₉)₃Sn]⁺ (Tributyltin cation) |
| 73 | Very High | [(CH₃)₃Si]⁺ (Trimethylsilyl cation, often the base peak) |
Visualized Experimental Workflow and Characterization Logic
To further clarify the process, the following diagrams illustrate the synthesis and characterization workflows.
Caption: Synthetic workflow for tributylstannyltrimethylsilane.
Caption: Logic diagram for the characterization of the final product.
Conclusion
This technical guide has provided a detailed protocol for the synthesis of tributylstannyltrimethylsilane and a comprehensive overview of its characterization using modern analytical techniques. The presented data and workflows offer a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the reliable preparation and confident identification of this important organometallic reagent. The successful synthesis and thorough characterization are paramount for ensuring the reproducibility and success of subsequent applications.
